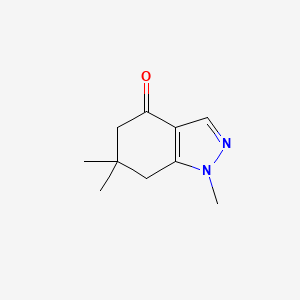

1,6,6-Trimethyl-1,5,6,7-tetrahydro-indazol-4-one

Description

Properties

IUPAC Name |

1,6,6-trimethyl-5,7-dihydroindazol-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O/c1-10(2)4-8-7(9(13)5-10)6-11-12(8)3/h6H,4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEZIYCHYBFWRHB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(C=NN2C)C(=O)C1)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,6,6-Trimethyl-1,5,6,7-tetrahydro-indazol-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indazole with suitable reagents to introduce the ketone functionality .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and may vary between manufacturers .

Chemical Reactions Analysis

Types of Reactions

1,6,6-Trimethyl-1,5,6,7-tetrahydro-indazol-4-one can undergo various chemical reactions, including:

Oxidation: Conversion of the ketone group to other functional groups.

Reduction: Reduction of the ketone to an alcohol.

Substitution: Introduction of different substituents at various positions on the indazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or esters, while reduction can produce alcohols .

Scientific Research Applications

Pharmacological Applications

1. Opioid Receptor Modulation

One of the most significant applications of 1,6,6-trimethyl-1,5,6,7-tetrahydro-indazol-4-one is its role as a modulator of opioid receptors. Research indicates that this compound exhibits potent antinociceptive effects while causing less gastrointestinal dysfunction compared to traditional opioids like morphine.

Key Findings from Research

- Antinociceptive Effects : In vitro studies demonstrated that the compound acts as a full agonist at μ-opioid receptors with a binding affinity of approximately 15 nM. It also shows significant activity at δ-opioid and κ-opioid receptors .

- Reduced Side Effects : In vivo testing revealed that this compound produced significantly less gastrointestinal side effects than morphine, making it a promising candidate for pain management therapies .

Study: Pharmacological Characterization

A study published in PubMed evaluated the pharmacological profile of this compound using various assays:

| Assay Type | Results |

|---|---|

| Binding Affinity (μ-opioid) | 15 ± 2 nM |

| Binding Affinity (δ-opioid) | 82 ± 7 nM |

| Binding Affinity (κ-opioid) | 76 ± 9 nM |

| Gastrointestinal Dysfunction (Charcoal Meal Test) | Morphine: 82 ± 5%; Compound: 42 ± 5% |

| Mechanical Pain Hypersensitivity | Morphine: 10 ± 3 s; Compound: 19 ± 1 s |

These results indicate that the compound not only binds effectively to opioid receptors but also provides better therapeutic outcomes with fewer side effects compared to existing opioids .

Potential in Drug Development

The unique profile of this compound suggests its potential for development into new analgesic medications. Its ability to selectively activate opioid receptors while minimizing adverse effects positions it as a candidate for further research and clinical trials.

Mechanism of Action

The mechanism of action of 1,6,6-Trimethyl-1,5,6,7-tetrahydro-indazol-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Structural Modifications and Tautomerism

The tetrahydroindazol-4-one scaffold allows for extensive derivatization. Key analogues and their properties are summarized below:

Table 1: Structural and Tautomeric Comparison of Indazol-4-one Derivatives

Key Observations:

Substituent Effects on Bioactivity :

- The 3,6,6-trimethyl substitution in Compound 4 is critical for opioid receptor binding. Introducing a 2,4-dibromophenyl group at position 3 enhances μ-opioid receptor affinity while reducing gastrointestinal side effects, likely due to altered receptor interaction dynamics .

- The trifluoromethyl group in the 3-CF₃ derivative () may enhance metabolic stability and lipophilicity, though its pharmacological activity remains uncharacterized .

Tautomeric Flexibility :

- Computational studies (HF/6-31Gand B3LYP/6-31G ) indicate that Compound 4 exists predominantly as the 1H-tautomer, with minimal energy differences between tautomers. This flexibility may facilitate interactions with polar residues in biological targets .

Synthetic Utility :

Pharmacological and Physicochemical Properties

Table 2: Pharmacological and Physicochemical Data

Key Observations:

- Opioid Activity: Compound 4 and its dibromophenyl analogue exhibit EC₅₀ values in the low nanomolar range, with the latter showing higher potency. This suggests that bulky aromatic groups at position 3 improve receptor binding .

- Solubility : The 3-CF₃ derivative’s higher solubility (theoretical) may reflect enhanced polarity from the electronegative trifluoromethyl group, though experimental validation is needed .

Computational and Experimental Consistency

Theoretical predictions for Compound 4 ’s tautomerism align with experimental NMR data, confirming the 1H-tautomer as the dominant form in solution and solid states . This consistency underscores the reliability of density functional calculations (e.g., B3LYP/6-31G**) in guiding synthetic and pharmacological studies.

Biological Activity

Overview

1,6,6-Trimethyl-1,5,6,7-tetrahydro-indazol-4-one is a heterocyclic compound with the molecular formula C10H14N2O. This compound features a fused ring system that includes an indazole core, distinguished by its additional methyl groups and a ketone functional group. Its unique structure has garnered attention for potential biological activities.

- Molecular Weight: 178.23 g/mol

- CAS Number: 85302-17-6

- IUPAC Name: 1,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one

Biological Activities

Research has shown that this compound exhibits various biological activities:

Antimicrobial Activity

Studies have indicated that this compound demonstrates antimicrobial properties against several bacterial strains. For instance:

- Gram-positive bacteria: Effective against Staphylococcus aureus and Bacillus subtilis.

- Gram-negative bacteria: Exhibits activity against Escherichia coli.

The compound's mechanism of action appears to involve binding to specific bacterial targets, disrupting essential processes and leading to cell death.

Anticancer Potential

Research into the anticancer properties of this compound has revealed promising results:

- In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines.

- Mechanistic studies suggest it may inhibit key signaling pathways involved in cell proliferation and survival.

The biological activity of this compound is attributed to its interaction with specific molecular targets:

- Enzyme Inhibition: The compound may inhibit enzymes critical for bacterial growth and cancer cell proliferation.

- Receptor Modulation: It could modulate receptor activity related to cell signaling pathways.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structure Type | Notable Activity |

|---|---|---|

| 1H-Indazole | Indazole Core | Antimicrobial |

| 1H-Indole | Indole Core | Anticancer |

| Benzofuran | Benzofuran Core | Antimicrobial |

This table highlights how slight variations in structure can lead to differences in biological activity.

Case Studies

Several case studies have documented the effects of this compound:

- Antibacterial Efficacy Study : A study conducted on the antibacterial efficacy of this compound revealed a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, indicating significant antimicrobial potential.

- Cancer Cell Line Study : In a recent investigation involving various cancer cell lines (e.g., HeLa and MCF-7), treatment with the compound resulted in a dose-dependent reduction in cell viability with IC50 values ranging from 10 to 20 µM.

Q & A

Q. Basic Research Focus

- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry (e.g., methyl group positions) and ring saturation. Peaks at δ 1.96–2.08 ppm (CH₂) and δ 192.9 ppm (C=O) are diagnostic .

- IR Spectroscopy : A strong carbonyl stretch (~1647 cm⁻¹) verifies the ketone moiety .

- HRMS/ESI-MS : Validates molecular weight (177.24 g/mol) and fragmentation patterns .

How can solubility and kinetic stability be systematically evaluated for this compound in drug formulation studies?

Q. Advanced Research Focus

- Solubility Assays : Use phosphate buffer (pH 7.4) and UV-Vis spectroscopy to measure equilibrium solubility. Hydrophobic interactions dominate, requiring co-solvents (e.g., PEG 400) for enhanced solubility .

- Kinetic Stability : Monitor degradation via HPLC under accelerated conditions (40°C, 75% RH). Pseudo-first-order kinetics model degradation rates .

What pharmacological mechanisms are hypothesized for this compound derivatives?

Q. Advanced Research Focus

- Enzyme Inhibition : Tetrahydroindazoles show potential as dihydroorotate dehydrogenase (DHODH) inhibitors, disrupting pyrimidine biosynthesis in cancer cells .

- Anti-inflammatory Activity : Structural analogs (e.g., imidazolone derivatives) modulate COX-2 or TNF-α pathways, validated via in vitro cytokine assays .

How can computational modeling predict the drug-likeness and metabolic stability of this compound?

Q. Advanced Research Focus

- ADME Prediction : Tools like SwissADME assess Lipinski’s Rule of Five (molecular weight <500, LogP <5). This compound’s LogP (~2.5) and topological polar surface area (~60 Ų) suggest oral bioavailability .

- Molecular Dynamics : Simulations in COMSOL Multiphysics model binding affinity to target proteins (e.g., DHODH) and metabolic pathways .

How should researchers resolve contradictions in reported synthetic yields or purity data?

Q. Advanced Research Focus

- Reproducibility Analysis : Compare reaction protocols (e.g., solvent gradients, catalyst load). For example, THF vs. DMF may alter yields by 10–15% .

- Purity Metrics : Cross-validate HPLC (≥95% purity) with elemental analysis (C, H, N ±0.3% theoretical) .

What factorial design approaches optimize reaction parameters for scaled-up synthesis?

Q. Basic Research Focus

- Taguchi Methods : Screen variables (temperature, solvent ratio, catalyst) via orthogonal arrays to minimize experiments. A 3⁴ design (four factors at three levels) identifies optimal conditions .

- Response Surface Methodology (RSM) : Models interactions between variables (e.g., solvent polarity vs. reaction time) to maximize yield .

What mechanistic insights explain regioselectivity in the formation of the indazole core?

Q. Advanced Research Focus

- Nucleophilic Attack : Hydrazine preferentially attacks the carbonyl carbon of cyclohexanone derivatives, followed by intramolecular cyclization. Steric effects from methyl groups direct regioselectivity .

- DFT Calculations : Predict transition-state energies to rationalize product ratios in competing pathways .

How does stereochemistry influence the biological activity of this compound’s derivatives?

Q. Advanced Research Focus

- Chiral Centers : Enantiomers (e.g., (4R)- vs. (4S)-substituted) exhibit differential binding to enzymes. Resolve via chiral HPLC and test in vitro IC₅₀ assays .

- Conformational Analysis : X-ray crystallography reveals how ring puckering affects interactions with hydrophobic enzyme pockets .

What green chemistry strategies reduce environmental impact during synthesis?

Q. Advanced Research Focus

- Solvent Substitution : Replace DCM with cyclopentyl methyl ether (CPME), a greener solvent with comparable polarity .

- Catalytic Recycling : Immobilize Pd/C or zeolites to minimize metal waste. Achieve ≥90% catalyst recovery via filtration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.